molecular formula C16H17NO5 B2463867 N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 300826-03-3

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2463867
CAS No.: 300826-03-3
M. Wt: 303.314
InChI Key: PBTUGJJKXQRAIV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3,4,5-trimethoxybenzamide is a chemical compound of significant research interest. While specific biological data for this exact isomer is limited in the current literature, its structural analogs are widely investigated in medicinal chemistry. The 3,4,5-trimethoxybenzamide scaffold is a prominent feature in compounds studied for their interaction with tubulin, a key protein in cell division. Research indicates that molecules containing this moiety can act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cells . This mechanism is a validated strategy in anticancer drug discovery. Furthermore, close structural relatives, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, have been synthesized and evaluated as potential memory enhancers and acetylcholinesterase inhibitors in neurological research, demonstrating the versatility of this chemical class . The specific placement of the hydroxy group on the aniline ring (as in the 2-hydroxy derivative) can significantly influence the compound's biological activity, binding affinity, and physicochemical properties, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of novel bioactive molecules targeting various therapeutic areas. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTUGJJKXQRAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide has shown promise in several pharmacological contexts:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic properties against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity, potentially disrupting microbial cell wall synthesis. This could make it a candidate for developing new antibiotics or treatments for resistant bacterial strains.
  • Anti-inflammatory Effects : Some studies have indicated that benzamide derivatives can exhibit anti-inflammatory properties, which might be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound:

  • Case Study 1 : A study focusing on the compound's anticancer properties involved testing its effects on colorectal cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a therapeutic agent .
  • Case Study 2 : Another investigation examined the antimicrobial efficacy of this compound against Staphylococcus aureus. The findings demonstrated a notable reduction in bacterial viability, supporting its use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulation of signaling pathways: It can interact with receptors or other signaling molecules to modulate cellular pathways.

    Antioxidant activity: The hydroxy group can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, melting points, and spectral features:

Compound Name Substituent(s) Melting Point (°C) Notable Spectral Features (NMR/IR) Reference ID
N-(4-Hydroxyphenyl)-3,4,5-TMB 4-hydroxyphenyl 247–250 δ 12.75 (NH, DMSO-d6); IR: NH stretch at 3300 cm⁻¹
N-(4-Cyanophenyl)-3,4,5-TMB 4-cyanophenyl 209–211 δ 7.94 (aromatic CH); IR: C≡N stretch at 2230 cm⁻¹
N-(4-Fluorobenzyl)-3,4,5-TMB 4-fluorobenzyl Inactive (SCC9) δ 7.47 (d, J=8.6 Hz, arom. CH); IR: C-F at 1220 cm⁻¹
N-(3-Chlorophenyl)-3,4,5-TMB (2a) 3-chlorophenyl 248–250 δ 7.35 (s, arom. CH); IR: C-Cl at 750 cm⁻¹
N-(2-Hydroxyethyl)-3,4,5-TMB 2-hydroxyethyl Not reported δ 3.74 (OCH₃); IR: OH stretch at 3400 cm⁻¹

Key Observations :

  • Hydroxyl vs.
  • Electron-Withdrawing Groups: The 4-cyanophenyl analog exhibits a lower melting point (209–211°C) due to reduced intermolecular interactions from the electron-withdrawing cyano group [20].
  • Halogenated Derivatives: Chloro- and fluoro-substituted analogs (e.g., 2a) show distinct bioactivity profiles; for instance, N-(4-fluorobenzyl)-3,4,5-TMB was inactive against oral squamous cell carcinoma (SCC9), underscoring substituent-dependent cytotoxicity [6].
Anticancer Activity:
  • N-(4-Hydroxyphenyl)-3,4,5-TMB Derivatives : Demonstrated IC₅₀ values of 4.0–16.5 µM against acetylcholinesterase (AChE), with compound 10a showing 97% inhibition at 50 µM [19].
  • Piplartine Analogs : N-(4-fluorobenzyl)-3,4,5-TMB (18) showed inactivity against SCC9 cells, suggesting that fluorine substitution at the benzyl position may disrupt target binding [6].
Neuroprotective Effects:
  • N-(4-Hydroxyphenyl)-3,4,5-TMB : Enhanced memory retention in vivo (84.73% vs. 46.88% for piracetam) via AChE inhibition, linked to hydrophobic interactions with catalytic triad residues (His447, Trp86) [19].

SAR Insights :

  • Hydroxyl Position : 2-Hydroxyphenyl derivatives may exhibit different binding modes compared to 4-hydroxyphenyl analogs due to steric and electronic effects.
  • Methoxy Groups : The 3,4,5-trimethoxy motif enhances π-π stacking with aromatic enzyme residues (e.g., AChE’s Tyr341), critical for inhibitory activity [19]].

Spectral and Crystallographic Data

  • NMR Shifts: The 2-hydroxyphenyl group in the target compound would display a downfield-shifted NH proton (δ ~12 ppm in DMSO-d6) due to hydrogen bonding, contrasting with δ ~10 ppm for non-hydroxylated analogs [2], [3].
  • IR Spectroscopy : Hydroxyl stretching vibrations (~3400 cm⁻¹) distinguish N-(2-hydroxyphenyl)-3,4,5-TMB from methoxy-rich analogs, which lack broad OH peaks [14].

Biological Activity

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and dermatology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Hydroxyl Group : Located on the 2-position of the phenyl ring.
  • Methoxy Groups : Three methoxy groups attached to the benzamide structure.
  • Amide Bond : Connecting two aromatic systems, which influences its biological interactions.

This unique arrangement enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

1. Tyrosinase Inhibition

One of the primary biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. This property is particularly relevant in cosmetic applications aimed at treating hyperpigmentation and skin lightening.

  • Inhibition Studies : Research indicates that this compound exhibits effective inhibition against tyrosinase activity. The inhibition is attributed to the structural features that allow it to bind effectively to the active site of the enzyme.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in cancer cells. This was evidenced by flow cytometry analysis revealing increased cell populations in this phase following treatment .
  • Apoptosis Induction : The compound promotes apoptosis via pathways involving p53 and Bax activation while decreasing Bcl-2 levels. In vitro studies indicated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to controls .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted using various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)1.27Inhibition of tubulin polymerization and apoptosis induction
This compoundMCF-7 (Breast Cancer)2.28Induction of G2/M arrest and apoptosis

These findings suggest that this compound has potent anticancer effects through multiple mechanisms.

Case Study 1: Tyrosinase Inhibition

In a study focusing on skin lightening agents, this compound was tested alongside other known inhibitors. Results showed that it had a higher inhibitory effect on tyrosinase compared to conventional agents like kojic acid. This positions it as a promising candidate for formulation in dermatological products aimed at treating hyperpigmentation disorders.

Case Study 2: Anticancer Efficacy

A recent investigation into the effects of this compound on MDA-MB-231 cells revealed significant cytotoxicity. The study documented a reduction in cell viability correlated with increased apoptosis markers (Bax upregulation and Bcl-2 downregulation), confirming the compound's potential as an effective anticancer agent .

Q & A

Q. What are the recommended synthetic protocols for N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide, and how can purity be optimized?

The compound is synthesized via condensation of salicylamide with 3,4,5-trimethoxybenzoyl chloride under reflux conditions. Purification by preparative HPLC yields a white solid (33% yield). Critical parameters include stoichiometric control of reactants, reaction temperature (reflux), and post-synthesis HPLC purification to achieve >95% purity. 1^1H and 13^13C NMR (DMSO-d6) are essential for structural validation, with characteristic peaks at δ 11.63 (s, 1H, phenolic -OH) and δ 164.2 (C=O) .

Q. How is the structural integrity of this compound validated experimentally?

Multinuclear NMR (1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) are standard. Key NMR signals include aromatic protons (δ 7.86–6.96 ppm) and methoxy groups (δ 3.2–3.5 ppm). HRMS confirms the molecular ion [M+H]+^+ at m/z 332.1135 (calc. 332.1129). Crystallographic data (if available) via SHELX refinement can resolve ambiguities in planar geometry .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound exhibit acetylcholinesterase (AChE) inhibition (IC50_{50}: 4.0–16.5 μM) and memory-enhancing effects in vivo. For example, compound 10a showed 84.73% retention in memory assays (vs. 46.88% for piracetam) at 3 mg/kg. Dose-dependent activity mandates rigorous pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of AChE inhibition?

SAR studies highlight the necessity of the 3,4,5-trimethoxybenzamide core for binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS). Substituents on the hydroxyphenyl group (e.g., N,N-dialkylaminoethoxy) enhance potency by forming hydrophobic interactions with Trp86 and Tyr336. Molecular docking (Glide/SP) and MM-GBSA calculations validate these interactions, with ΔGbind_{bind} values correlating with IC50_{50} .

Q. What experimental strategies resolve contradictions in cytotoxic activity data across cell lines?

Discrepancies in cytotoxicity (e.g., HepG2 vs. normal cells) require mechanistic studies:

  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential.
  • ROS profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Synergistic screens : Test with standard chemotherapeutics (e.g., doxorubicin) to identify combinatory effects .

Q. How can computational methods improve the design of Smoothened (Smo) receptor antagonists based on this scaffold?

Pharmacophore modeling (three hydrogen bond acceptors + three hydrophobic regions) combined with virtual screening identifies analogs like MRT-10 (IC50_{50} ≈ 50 nM). Molecular dynamics (MD) simulations (50 ns, RMSD < 2.5 Å) confirm stable binding to Smo’s transmembrane domain. Focused libraries targeting acylthiourea/urea modifications enhance selectivity .

Q. What crystallographic techniques are critical for resolving conformational flexibility in benzamide derivatives?

High-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) with SHELXL refinement resolves torsional angles between the hydroxyphenyl and trimethoxybenzamide moieties. Twinning analysis (e.g., via PLATON) is necessary for crystals with pseudo-symmetry. Data deposition in CCDC ensures reproducibility .

Methodological Notes

  • Synthetic Challenges : Low yields (e.g., 33% in ) may arise from steric hindrance; microwave-assisted synthesis or Schlenk techniques could improve efficiency.
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to eliminate artifacts .
  • In Silico Tools : Use AutoDock Vina for docking and GROMACS for MD simulations, with OPLS-AA force fields .

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